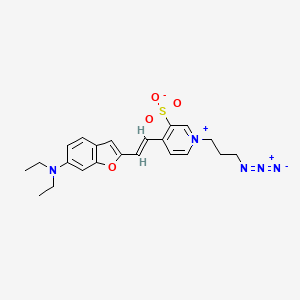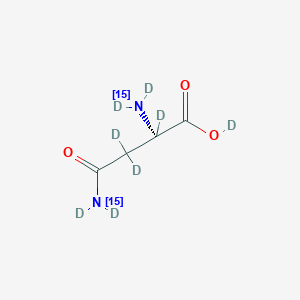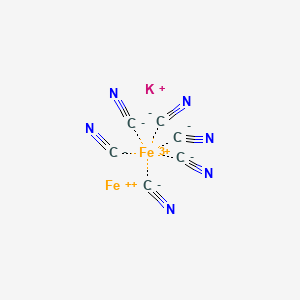
Prussian blue soluble, for microscopy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prussian blue, also known as ferric ferrocyanide, is an inorganic pigment that has been used for centuries due to its intense blue color. It was first synthesized in 1706 in Berlin and has since found applications in various fields, including microscopy. The soluble form of Prussian blue, often referred to as colloidal Prussian blue, forms a stable blue-colored suspension in water, making it particularly useful for staining in microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prussian blue is typically synthesized by reacting ferric chloride with potassium ferrocyanide under acidic conditions. The reaction produces a blue precipitate of Prussian blue, which can be further processed to obtain the soluble form. The general reaction is:
FeCl3+K4[Fe(CN)6]→Fe4[Fe(CN)6]3+3KCl
Industrial Production Methods: In industrial settings, Prussian blue is produced by mixing solutions of ferric chloride and potassium ferrocyanide, followed by careful control of pH and temperature to ensure the formation of the desired colloidal suspension. The product is then filtered, washed, and dried to obtain the final pigment .
Chemical Reactions Analysis
Types of Reactions: Prussian blue undergoes various chemical reactions, including:
Oxidation and Reduction: Prussian blue can be reduced to Prussian white (ferrous ferrocyanide) and oxidized back to Prussian blue. This redox behavior is utilized in electrochemical applications.
Ion Exchange: Prussian blue can exchange its interstitial cations with other ions, such as cesium and thallium, making it useful for ion-exchange processes.
Common Reagents and Conditions:
Oxidation: Involves oxidizing agents like hydrogen peroxide.
Reduction: Involves reducing agents like sodium borohydride.
Ion Exchange: Typically conducted in aqueous solutions with the target ions.
Major Products:
Prussian White: Formed by the reduction of Prussian blue.
Ion-Exchanged Products: Formed by the exchange of interstitial cations with target ions.
Scientific Research Applications
Prussian blue has a wide range of applications in scientific research:
Chemistry: Used as a pigment and in electrochemical sensors.
Biology: Employed in histology for staining iron in tissues.
Medicine: Used in the treatment of heavy metal poisoning, particularly for cesium and thallium.
Industry: Utilized in the production of blueprints and as a corrosion inhibitor
Mechanism of Action
Prussian blue acts primarily through ion exchange, adsorption, and mechanical trapping within its crystal structure. It has a high affinity for certain ions, such as cesium and thallium, which it can trap and remove from solutions. This mechanism is particularly useful in medical applications for treating heavy metal poisoning .
Comparison with Similar Compounds
Prussian blue is unique due to its mixed-valence state and ability to form stable colloidal suspensions. Similar compounds include:
Turnbull’s Blue: Another form of ferric ferrocyanide, but with different preparation methods.
Ferric Ammonium Ferrocyanide: Similar in structure but contains ammonium ions.
Ferric Potassium Ferrocyanide: Similar to Prussian blue but with potassium ions in the structure.
Prussian blue’s unique properties, such as its intense color, stability, and ion-exchange capabilities, make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
25869-98-1 |
|---|---|
Molecular Formula |
C6Fe2KN6 |
Molecular Weight |
306.89 g/mol |
IUPAC Name |
potassium;iron(2+);iron(3+);hexacyanide |
InChI |
InChI=1S/6CN.2Fe.K/c6*1-2;;;/q6*-1;+2;+3;+1 |
InChI Key |
LDQICAMJIICDLF-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[Fe+2].[Fe+3] |
Related CAS |
15418-51-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



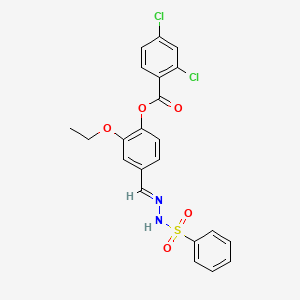

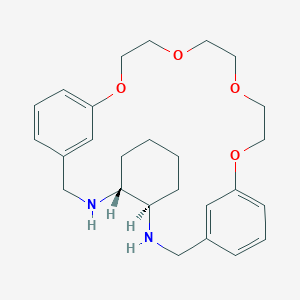

![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12057161.png)
![benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12057164.png)
![4-bromo-N'-[(E)-2-furylmethylidene]benzohydrazide](/img/structure/B12057167.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12057172.png)

![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12057181.png)
